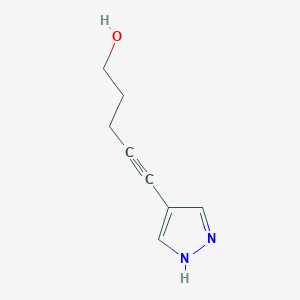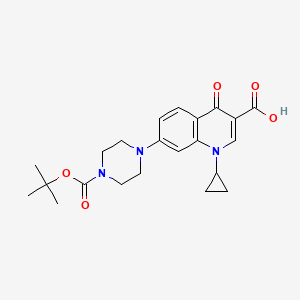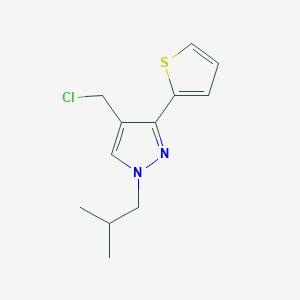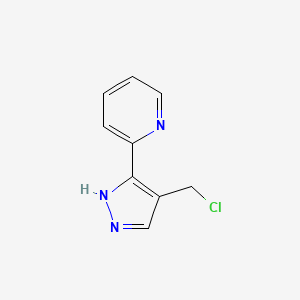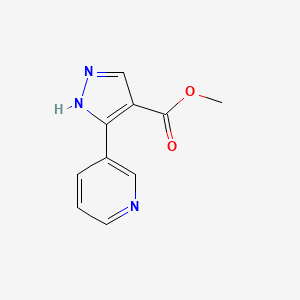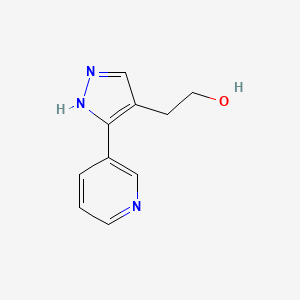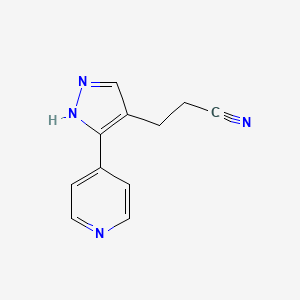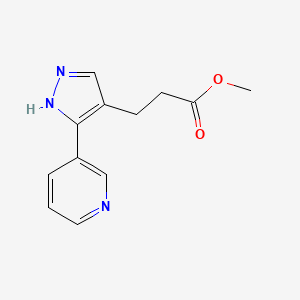
4-Chloro-1-(3,3,3-trifluoropropyl)-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
4-Chloro-1-(3,3,3-trifluoropropyl)-1H-indole-3-carboxylic acid, also known as 4-chloro-3-(3,3,3-trifluoropropyl)indole-1-carboxylic acid or 4-chloro-3-trifluoropropylindole-1-carboxylic acid (CTICA), is a novel synthetic indole derivative that has recently been developed for use in scientific research. It is a highly versatile compound with a wide range of applications in organic synthesis, drug discovery, and medicinal chemistry. CTICA is a unique compound in that it has both an indole ring and a carboxylic acid group, allowing it to interact with a variety of biological molecules.
Applications De Recherche Scientifique
Synthesis and Characterization
- A series of chloro and trifluoropropyl-indole derivatives were synthesized to explore their interactions with target proteins, such as the Epidermal Growth Factor Receptor (EGFR). These compounds were characterized using various spectroscopic methods, indicating their potential in medicinal chemistry for drug development (G. Ganga Reddy et al., 2022).
- Research on the synthesis of 3,3,3-trifluoropropanoic acid from 1-chloro-3,3,3-trifluoropropene highlights the importance of such compounds in chemical synthesis, providing a basis for the production of related indole carboxylic acids (T. Komata et al., 2008).
Medicinal Chemistry and Drug Development
- The development of new fluorination reagents for the convenient construction of trifluoropropenylation groups, as seen in indometacin analogues, demonstrates the pharmaceutical relevance of trifluoropropyl-indole derivatives. These compounds have shown increased pharmaceutical activity compared to their original counterparts, highlighting their potential in drug development (A. Ikeda, 2019).
Optical Imaging and Cancer Detection
- The synthesis of a water-soluble near-infrared dye based on an indole derivative for cancer detection using optical imaging showcases the application of such compounds in biomedical imaging. This innovation points to the broader utility of indole carboxylic acids in developing diagnostic tools (W. Pham et al., 2005).
Antimicrobial and Antifungal Activities
- Indole-2-carboxylic acid derivatives have been synthesized and screened for antibacterial and antifungal activities, demonstrating significant antimicrobial properties. This research indicates the potential of chloro and trifluoropropyl-indole derivatives in developing new antimicrobial agents (G. Raju et al., 2015).
Propriétés
IUPAC Name |
4-chloro-1-(3,3,3-trifluoropropyl)indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3NO2/c13-8-2-1-3-9-10(8)7(11(18)19)6-17(9)5-4-12(14,15)16/h1-3,6H,4-5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQIWHGKKYUEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2CCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(3,3,3-trifluoropropyl)-1H-indole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




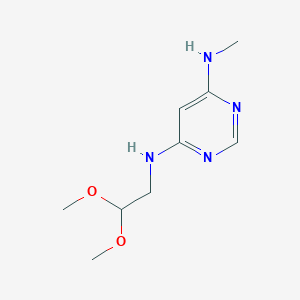
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482478.png)
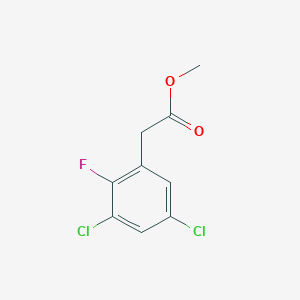

![Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1482482.png)
